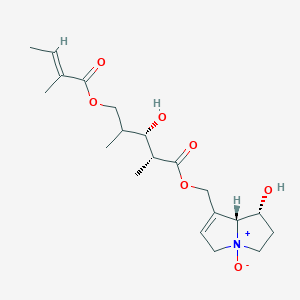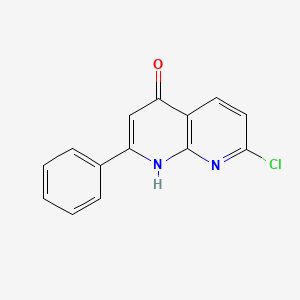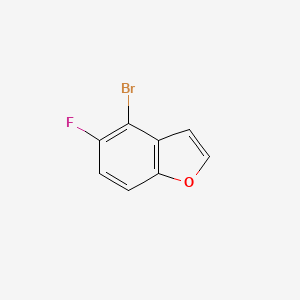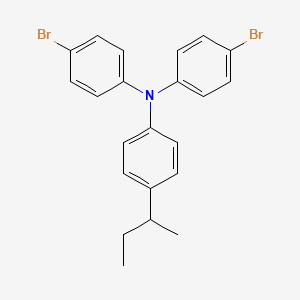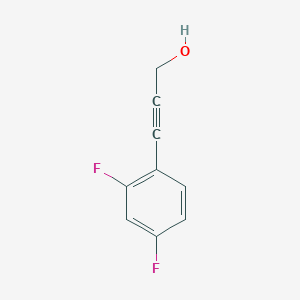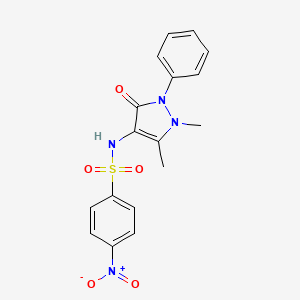
2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one
Descripción general
Descripción
2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one, commonly referred to as 2,3-DM-4-NPPSA, is a synthetic compound that has been studied extensively in the scientific community for its potential applications in a variety of fields. It is a pyrazolone derivative that is composed of a cyclic five-membered ring with two nitrogen atoms and two oxygen atoms, and has a molecular weight of 297.32. The compound is soluble in both water and organic solvents, making it a useful molecule for research and experimentation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one and its derivatives have been widely explored in the field of chemistry for their synthesis and characterization. Studies have focused on the synthesis of various derivatives and their subsequent analysis using spectroscopic techniques. For instance, research by Otuokere et al. (2015) and Premnath et al. (2017) involved the synthesis of such compounds and their characterization using NMR and IR spectroscopy, mass spectrometry, and other techniques (Otuokere, Alisa, & Nwachukwu, 2015); (Premnath, Enoch, Selvakumar, Indiraleka, & Jannet Vennila, 2017).
Antibacterial and Antimicrobial Properties
Several studies have evaluated the antibacterial and antimicrobial properties of these compounds. Mishra et al. (2007) and Aghav et al. (2015) investigated the antibacterial activities of pyrazolin-5-one derivatives, demonstrating their potential in combating various bacterial strains (Mishra, Sahoo, Panda, Mishra, Mohanta, Ellaiah, & Panda, 2007); (Aghav, Patil, & Lokh, 2015).
Anticancer Evaluation
The anticancer properties of these compounds have been a significant area of research. Premnath et al. (2017) explored the in vitro cytotoxic activity against human cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Premnath, Enoch, Selvakumar, Indiraleka, & Jannet Vennila, 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between these compounds and biological receptors. This approach provides insights into the potential mechanisms of action for therapeutic applications, as investigated by Premnath et al. (2017) (Premnath, Enoch, Selvakumar, Indiraleka, & Jannet Vennila, 2017).
Electrochemical Studies
Electrochemical behavior of these compounds has been studied in various media, providing insights into their redox properties and potential applications in electrochemistry, as reported by Kakarla et al. (2012) (Kakarla, Guru Prasad Aluru, Vinnakota, Golla, & Lakshmana Rao Krishna Rao, 2012).
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-6-4-3-5-7-13)18-27(25,26)15-10-8-14(9-11-15)21(23)24/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURULNZXHFFPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


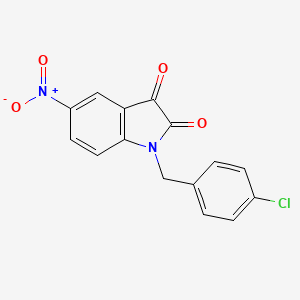
![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine](/img/structure/B3035016.png)
![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B3035019.png)
![1-benzyl-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3035020.png)
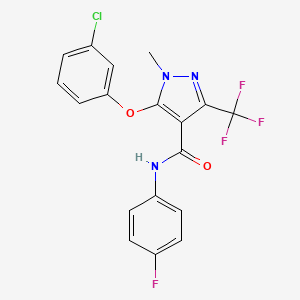
![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3035022.png)
